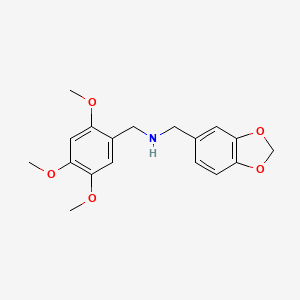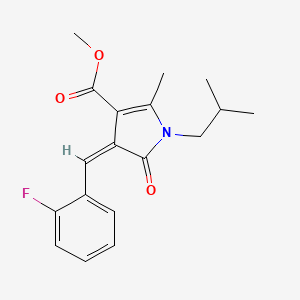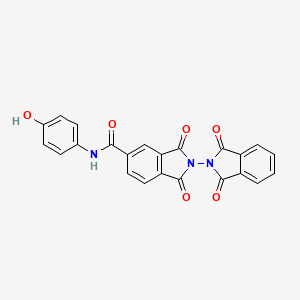
(1,3-benzodioxol-5-ylmethyl)(2,4,5-trimethoxybenzyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3-benzodioxol-5-ylmethyl)(2,4,5-trimethoxybenzyl)amine, also known as MDAI, is a synthetic compound that belongs to the class of entactogens, which are psychoactive substances that enhance social interaction and empathy. MDAI has gained significant attention in the scientific community due to its potential therapeutic applications and its ability to induce feelings of well-being and euphoria.
作用機序
The exact mechanism of action of (1,3-benzodioxol-5-ylmethyl)(2,4,5-trimethoxybenzyl)amine is not fully understood, but it is believed to act as a serotonin releaser and reuptake inhibitor. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. By increasing the availability of serotonin in the brain, this compound may induce feelings of well-being and euphoria.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters that are involved in regulating mood and emotions. Additionally, this compound has been shown to increase heart rate and blood pressure, which may be a concern for individuals with pre-existing cardiovascular conditions.
実験室実験の利点と制限
One advantage of using (1,3-benzodioxol-5-ylmethyl)(2,4,5-trimethoxybenzyl)amine in lab experiments is its ability to induce feelings of empathy and emotional openness, which may be useful in studying social behavior and interpersonal relationships. However, one limitation is the potential for adverse effects on the cardiovascular system, which may complicate the interpretation of results.
将来の方向性
There are several future directions for the study of (1,3-benzodioxol-5-ylmethyl)(2,4,5-trimethoxybenzyl)amine. One area of interest is the development of this compound-based therapies for psychiatric disorders, particularly depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential long-term effects on the brain and cardiovascular system. Finally, more studies are needed to investigate the potential use of this compound as a tool for psychotherapy and its effects on social behavior and interpersonal relationships.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications and its ability to induce feelings of well-being and euphoria. While there are still many unanswered questions regarding its mechanism of action and long-term effects, this compound holds promise as a novel treatment for psychiatric disorders and as a tool for psychotherapy. Further research is needed to fully understand its potential and limitations.
合成法
(1,3-benzodioxol-5-ylmethyl)(2,4,5-trimethoxybenzyl)amine is synthesized through a series of chemical reactions involving the condensation of 3,4-methylenedioxyphenylacetone with 2,4,5-trimethoxybenzaldehyde, followed by reductive amination with ammonium acetate. The final product is purified through recrystallization and characterized through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学的研究の応用
(1,3-benzodioxol-5-ylmethyl)(2,4,5-trimethoxybenzyl)amine has been studied extensively for its potential therapeutic applications, particularly in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). In animal studies, this compound has been shown to increase social interaction and reduce anxiety-like behavior, indicating its potential as a novel treatment for psychiatric disorders. Additionally, this compound has been investigated for its potential use as a tool for psychotherapy, due to its ability to enhance empathy and emotional openness.
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-20-15-8-17(22-3)16(21-2)7-13(15)10-19-9-12-4-5-14-18(6-12)24-11-23-14/h4-8,19H,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOHSDYFTPOXGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CNCC2=CC3=C(C=C2)OCO3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202049 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}ethanone](/img/structure/B5125657.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-phenoxybenzamide](/img/structure/B5125668.png)
![N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-2-thiophenecarboxamide](/img/structure/B5125676.png)

![N~2~-(4-isopropylphenyl)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5125689.png)
![4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B5125696.png)


![3-chloro-6-fluoro-N-[3-(4-morpholinyl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B5125704.png)
![butyl 4-({[(3-chloro-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5125710.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5125716.png)
![N-[2-hydroxy-3-(4-morpholinyl)propyl]-4-methyl-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B5125728.png)
